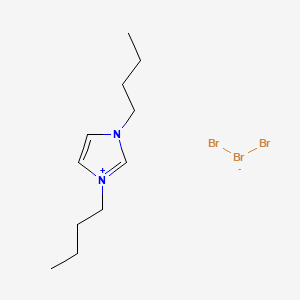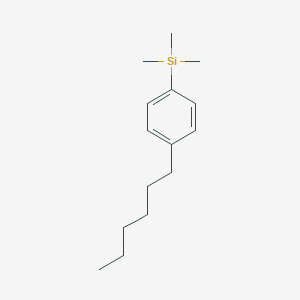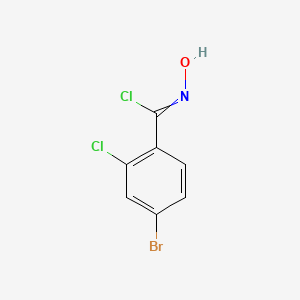![molecular formula C14H18BrNO2S B13683635 8-Bromo-4-boc-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine](/img/structure/B13683635.png)
8-Bromo-4-boc-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-4-boc-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine is a chemical compound that belongs to the class of thiazepines It is characterized by the presence of a bromine atom at the 8th position and a tert-butoxycarbonyl (BOC) protecting group at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-boc-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle hazardous reagents. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-4-boc-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The BOC protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the BOC group.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted thiazepines, while deprotection results in the formation of the free amine derivative .
Wissenschaftliche Forschungsanwendungen
8-Bromo-4-boc-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 8-Bromo-4-boc-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine involves its interaction with specific molecular targets and pathways. The bromine atom and the thiazepine ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Bromo-2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine
- 8-Bromo-2,3,4,5-tetrahydrobenzo[F][1,4]diazepine
- 8-Bromo-2,3,4,5-tetrahydrobenzo[F][1,4]benzoxazepine
Uniqueness
8-Bromo-4-boc-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine is unique due to the presence of the BOC protecting group, which provides stability and allows for selective deprotection. This feature makes it a valuable intermediate in synthetic chemistry and enhances its versatility in various applications .
Eigenschaften
Molekularformel |
C14H18BrNO2S |
|---|---|
Molekulargewicht |
344.27 g/mol |
IUPAC-Name |
tert-butyl 8-bromo-3,5-dihydro-2H-1,4-benzothiazepine-4-carboxylate |
InChI |
InChI=1S/C14H18BrNO2S/c1-14(2,3)18-13(17)16-6-7-19-12-8-11(15)5-4-10(12)9-16/h4-5,8H,6-7,9H2,1-3H3 |
InChI-Schlüssel |
PLBMFAHTUVKLME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCSC2=C(C1)C=CC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate](/img/structure/B13683554.png)




![9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13683585.png)

![2-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid](/img/structure/B13683593.png)




![4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13683620.png)
